
N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide is a fluorinated organic compound. It is characterized by the presence of a sulfinyl group attached to a highly fluorinated hexane chain and a benzenesulfonamide moiety. This compound is of interest due to its unique chemical properties, which are influenced by the extensive fluorination.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide typically involves the following steps:
Fluorination of Hexane: The starting material, hexane, undergoes a series of fluorination reactions to introduce the fluorine atoms. This can be achieved using reagents such as cobalt trifluoride (CoF3) or elemental fluorine (F2) under controlled conditions.
Sulfinylation: The fluorinated hexane is then reacted with a sulfinylating agent, such as sulfinyl chloride (SOCl2), to introduce the sulfinyl group.
Coupling with Benzenesulfonamide: The final step involves coupling the sulfinylated fluorinated hexane with benzenesulfonamide. This can be achieved using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Fluorination: Using large reactors for the fluorination step to ensure uniformity and efficiency.
Automated Sulfinylation and Coupling: Employing automated systems to control reaction conditions and optimize yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorinated chain can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-), amines (NH2R)
Major Products
Oxidation: Formation of sulfonyl derivatives
Reduction: Formation of de-fluorinated or de-sulfinylated products
Substitution: Formation of substituted fluorinated hexane derivatives
Applications De Recherche Scientifique
N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Studied for its potential as a bioactive molecule due to its unique structural properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide involves its interaction with molecular targets through its sulfinyl and fluorinated groups. The extensive fluorination enhances its lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfonyl)benzenesulfonamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.
N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonylamide: Similar structure but with a sulfonylamide group.
Uniqueness
N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide is unique due to the presence of both a sulfinyl group and extensive fluorination. This combination imparts distinct chemical properties, such as high stability, lipophilicity, and reactivity, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
61424-50-8 |
|---|---|
Formule moléculaire |
C12H6F13NO3S2 |
Poids moléculaire |
523.3 g/mol |
Nom IUPAC |
N-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfinyl)benzenesulfonamide |
InChI |
InChI=1S/C12H6F13NO3S2/c13-7(14,9(17,18)11(21,22)23)8(15,16)10(19,20)12(24,25)30(27)26-31(28,29)6-4-2-1-3-5-6/h1-5,26H |
Clé InChI |
KCBZUPMIPWBDLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NS(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol](/img/structure/B14584319.png)
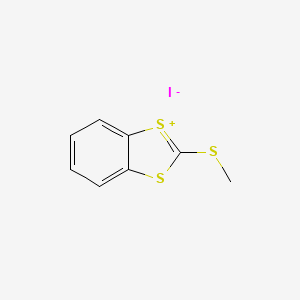
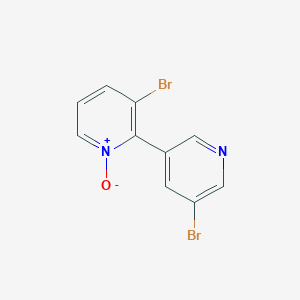
![3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14584336.png)
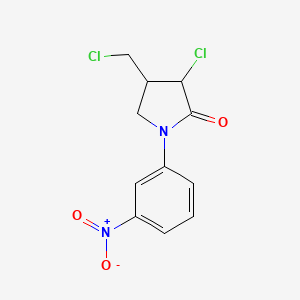
![3-Chloro-4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B14584350.png)
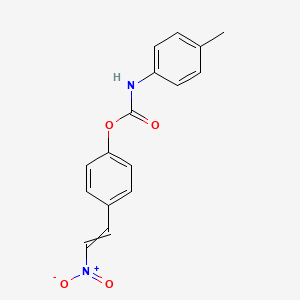

![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene](/img/structure/B14584357.png)
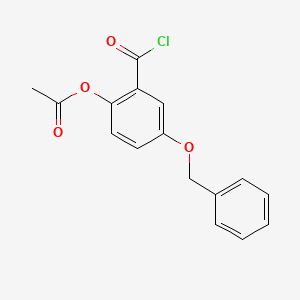
![2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]-3,6-dihydro-2H-pyran](/img/structure/B14584372.png)
![2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate](/img/structure/B14584378.png)

![Spiro[bicyclo[4.3.1]decane-10,2'-oxirane]](/img/structure/B14584391.png)
